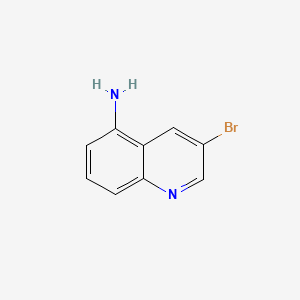

3-Bromoquinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromoquinolin-5-amine is a compound with the molecular formula C9H7BrN2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinolin-5-amine, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

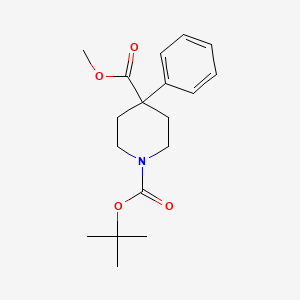

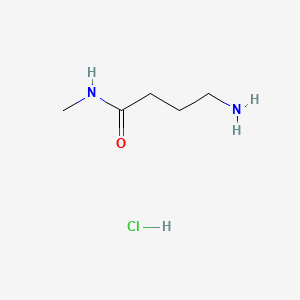

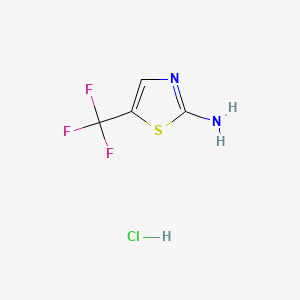

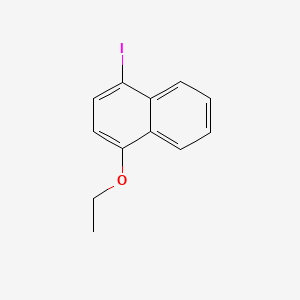

Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-5-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 .

Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Bromoquinolin-5-amine, have versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Various synthesis protocols have been reported for the construction and functionalization of this compound .

Physical And Chemical Properties Analysis

3-Bromoquinolin-5-amine has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 38.9 Ų and a complexity of 163 . It is a solid substance at ambient temperature .

Aplicaciones Científicas De Investigación

Immune Response Modulation

Imiquimod, a compound structurally related to 3-Bromoquinolin-5-amine, serves as an immune response modifier. It activates the immune system by inducing the production of cytokines such as IFN-α, -β, and various interleukins. Its mechanism of action, while not fully understood, does not involve direct antiviral or antiproliferative effects in vitro. Instead, it stimulates cytokine secretion in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes imiquimod a valuable topical agent for treating cutaneous diseases like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Neuroprotection and Antidepressant Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), another compound related to 3-Bromoquinolin-5-amine, exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. Its mechanisms of action include MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. These findings suggest potential therapeutic applications in neurodegenerative diseases, depression, and addiction, highlighting the compound's modulation of monoaminergic systems and neuroprotective effects (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Chemotherapeutic Applications

The review on chloroquine-containing compounds reveals the exploration of 4-aminoquinolines, including 3-Bromoquinolin-5-amine analogs, in cancer therapy. Chloroquine and its derivatives have shown potential in repurposing for managing various diseases, including cancer. The research emphasizes the need for evaluating both the racemic mixture and the specific enantiomers of chloroquine to uncover additional benefits in treating diseases. This suggests a promising direction for developing 4-aminoquinolines as synergistic partners in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Safety and Hazards

The compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

Direcciones Futuras

Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for these compounds.

Mecanismo De Acción

Target of Action

Quinoline compounds, to which 3-bromoquinolin-5-amine belongs, are known for their versatile applications in medicinal and synthetic organic chemistry . They often serve as scaffolds for drug discovery .

Mode of Action

Quinoline compounds typically interact with their targets through various mechanisms, depending on the functional groups present in the molecule .

Biochemical Pathways

Quinoline compounds, in general, can influence a wide range of biochemical pathways due to their structural diversity .

Pharmacokinetics

The compound’s molecular weight of 22307 suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.

Result of Action

Quinoline compounds are known for their diverse biological and pharmaceutical activities .

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability .

Propiedades

IUPAC Name |

3-bromoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPUHAUIBLBKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858601 |

Source

|

| Record name | 3-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinolin-5-amine | |

CAS RN |

116632-57-6 |

Source

|

| Record name | 3-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)